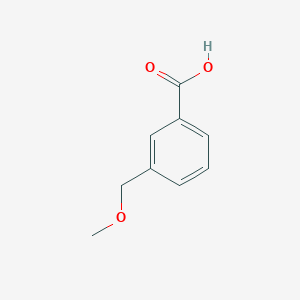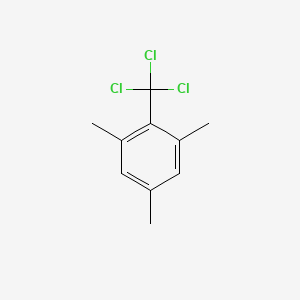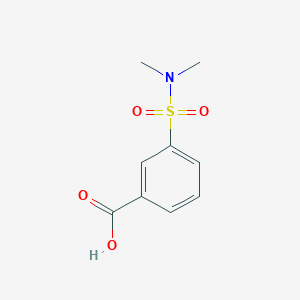
2-(2-甲氧基苯氧基)-N-甲基乙胺
描述
2-(2-Methoxyphenoxy)-N-methylethanamine is an organic compound that features a methoxyphenoxy group attached to an ethanamine backbone
科学研究应用
2-(2-Methoxyphenoxy)-N-methylethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
It is structurally similar to 2-methoxyestradiol (2me2), which targets catechol o-methyltransferase, cytochrome p450 1a1, cytochrome p450 1b1, cytochrome p450 19a1, and hypoxia-inducible factor 1-alpha . These targets play crucial roles in various biological processes, including angiogenesis inhibition and vasodilation .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, primarily converting to an enol ether compound via the benzyl cation followed by acidolytic β-o-4 bond cleavage .
Biochemical Pathways
Related compounds are involved in the degradation of lignin-derived aromatic compounds, which are crucial for carbon recycling in land ecosystems .
Pharmacokinetics
A structurally similar compound, guaifenesin, is rapidly metabolized in the liver via oxidation to β-(2-methoxyphenoxy) lactic acid . The drug is excreted rapidly and almost completely through the kidneys .
Result of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis, resulting in the formation of an enol ether compound .
Action Environment
The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .
生化分析
Biochemical Properties
2-(2-Methoxyphenoxy)-N-methylethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of aromatic compounds, such as cytochrome P450 enzymes . These interactions often involve the binding of 2-(2-Methoxyphenoxy)-N-methylethanamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-(2-Methoxyphenoxy)-N-methylethanamine has been shown to alter the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, 2-(2-Methoxyphenoxy)-N-methylethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it has been reported to inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access . Additionally, 2-(2-Methoxyphenoxy)-N-methylethanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Methoxyphenoxy)-N-methylethanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that 2-(2-Methoxyphenoxy)-N-methylethanamine remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-(2-Methoxyphenoxy)-N-methylethanamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can cause toxic effects, including liver damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .
Metabolic Pathways
2-(2-Methoxyphenoxy)-N-methylethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, 2-(2-Methoxyphenoxy)-N-methylethanamine can accumulate in specific cellular compartments, influencing its localization and biological activity .
Subcellular Localization
The subcellular localization of 2-(2-Methoxyphenoxy)-N-methylethanamine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of 2-(2-Methoxyphenoxy)-N-methylethanamine within cells can determine its specific biological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-methylethanamine typically involves multiple steps:
Synthesis of 2-(2-methoxyphenoxy)ethanol: This is achieved by reacting guaiacol with ethylene oxide.
Formation of 2-(2-methoxyphenoxy)chloroethane: The 2-(2-methoxyphenoxy)ethanol is then chlorinated using thionyl chloride.
Reaction with N-methylamine: The 2-(2-methoxyphenoxy)chloroethane is reacted with N-methylamine to yield 2-(2-methoxyphenoxy)-N-methylethanamine.
Industrial Production Methods
The industrial production of 2-(2-methoxyphenoxy)-N-methylethanamine follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. This involves the use of efficient catalysts and controlled reaction conditions to maximize the output and purity of the final product .
化学反应分析
Types of Reactions
2-(2-Methoxyphenoxy)-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
相似化合物的比较
Similar Compounds
- 2-(2-Methoxyphenoxy)ethanol
- 2-(2-Methoxyphenoxy)chloroethane
- 2-(2-Methoxyphenoxy)-1-phenylethanol
Uniqueness
2-(2-Methoxyphenoxy)-N-methylethanamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-13-10-6-4-3-5-9(10)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIPEKOXTFLQNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424528 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72955-82-9 | |
| Record name | 2-(2-methoxyphenoxy)-N-methylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(2-methoxyphenoxy)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanamine](/img/structure/B1309600.png)







![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)





